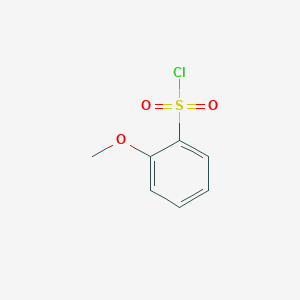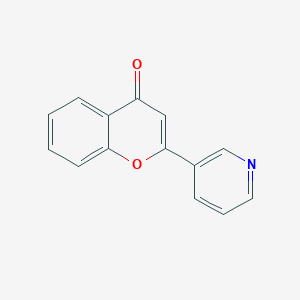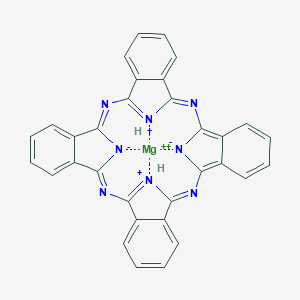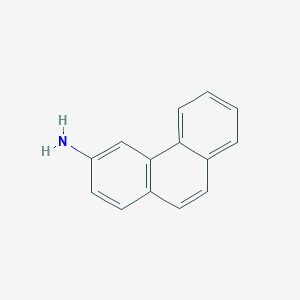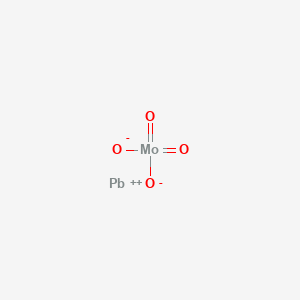
Lead molybdate
Descripción general
Descripción
Lead Molybdate (PbMoO4) is a white, crystalline powder . It is a wide band gap semiconductor and is insoluble in water . It has been found to be well suited for optoelectronics and photocatalysis .
Synthesis Analysis
Lead Molybdate nanostructures were synthesized successfully via a simple and fast co-precipitation method . A new lead precursor [pb(2-hydroxyacetophenone)]2 was used for synthesis of the product . The composition of the reaction mixture (i.e., the ratio between lead and molybdate ions) influences the morphology and the electronic structure of the semiconductor .Molecular Structure Analysis
The molecular formula of Lead Molybdate is MoO4Pb . The structure of Lead Molybdate is influenced by the ratio between lead and molybdate ions in the reaction mixture .Chemical Reactions Analysis
Lead enters the body primarily through inhalation and ingestion . It passes through the lungs into the blood where it can harm many of the body’s organ systems .Physical And Chemical Properties Analysis
Lead Molybdate is a white, crystalline powder . It is insoluble in water . It is a wide band gap semiconductor .Aplicaciones Científicas De Investigación
Optoelectronics
Lead molybdate has been identified as a promising material for optoelectronics due to its particular photoelectrochemical properties. It can be utilized in the construction of simple logic devices like logic gates or switches, or more complex optoelectronic circuits. The material’s wide band gap semiconductor properties make it suitable for these applications .
Acousto-Optical Devices
This material is well-suited for acousto-optical device applications due to its desirable properties, which are similar to those of previously reported materials like α-iodic acid (α-HIO3). Lead molybdate’s physical properties, such as elastic and photoelastic constants, have been measured to evaluate its suitability for practical acousto-optic device applications .
Synthesis and Characterization
Lead molybdate nanostructures can be synthesized via simple and fast co-precipitation methods. The use of a new lead precursor has been shown to create very tiny structures, which can be attributed to its steric effect. This synthesis process is crucial for tailoring the material for specific applications .
Physical and Chemical Properties
Numerous researches have been conducted on Lead molybdate due to its unique physical and chemical properties. It has been suggested for various applications such as scintillators, cryogenic detectors, Raman lasers, and supercapacitors. Its linear and nonlinear optical characteristics also make it a subject of interest for further studies .
Mecanismo De Acción
Target of Action
Lead molybdate (PbMoO4) is a wide band gap semiconductor . It primarily targets photoelectrochemical properties and is utilized in the construction of simple logic devices such as logic gates or switches, and more complex optoelectronic circuits . It also targets the Ce4+/Ce3+ redox couple, exhibiting the photoelectrochemical photocurrent switching effect (the PEPS effect) in their presence .
Mode of Action
Lead molybdate interacts with its targets through photoelectrochemical processes. In the presence of the Ce4+/Ce3+ redox couple, it exhibits the PEPS effect . This can be explained in terms of oxidation/reduction processes of cerium (III)/cerium (IV) species . The dye alizarin, when adsorbed onto PbMoO4, binds to Mo VI centres which are exposed on the surface .
Biochemical Pathways
Molybdenum, a component of lead molybdate, is incorporated into the molybdenum cofactor (Moco) in cells, functioning as the active site of several molybdenum-requiring enzymes . These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .
Pharmacokinetics
It is known that the composition of the reaction mixture, ie, the ratio between lead and molybdate ions, influences the morphology and the electronic structure of the semiconductor .
Result of Action
The interaction of lead molybdate with its targets results in changes in photoelectrochemical properties. Alizarin adsorbed onto PbMoO4 strongly enhances the cathodic photocurrent generation . The anodic photocurrent diminishes . This intense cathodic photocurrent generation may be utilized in photocatalysis, e.g., during the photoreduction of metal ions or the generation of reactive oxygen species and/or solar fuels .
Action Environment
The action of lead molybdate is influenced by environmental factors. Furthermore, the use of a lead complex in the synthesis of lead molybdate can lead to the creation of very tiny structures, which can be attributed to its steric effect .
Safety and Hazards
Lead enters the body primarily through inhalation and ingestion . Today, adults are mainly exposed to lead by breathing in lead-containing dust and fumes at work, or from hobbies that involve lead . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Propiedades
IUPAC Name |
dioxido(dioxo)molybdenum;lead(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNRGGMKUAPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mo](=O)(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MoO4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] | |
| Record name | Lead molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2538 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead molybdate | |
CAS RN |
10190-55-3 | |
| Record name | Lead molybdate(VI) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead molybdenum oxide (PbMoO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD MOLYBDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



